molecular formula C16H11NO3 B14794075 (1-oxo-5H-isoquinolin-5-yl) benzoate

(1-oxo-5H-isoquinolin-5-yl) benzoate

Cat. No.: B14794075
M. Wt: 265.26 g/mol
InChI Key: PYOHLVFLDVUMHA-UHFFFAOYSA-N
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Description

(1-Oxo-5H-isoquinolin-5-yl) benzoate is a benzoate ester derivative featuring a 5H-isoquinoline backbone substituted with a ketone group at the 1-position. Its molecular formula is C₁₆H₁₁NO₃, and it is characterized by a fused bicyclic aromatic system (isoquinoline) conjugated with an ester-linked benzoate moiety.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

(1-oxo-5H-isoquinolin-5-yl) benzoate

InChI

InChI=1S/C16H11NO3/c18-15-13-7-4-8-14(12(13)9-10-17-15)20-16(19)11-5-2-1-3-6-11/h1-10,14H

InChI Key

PYOHLVFLDVUMHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C=CC=C3C2=CC=NC3=O

Origin of Product

United States

Preparation Methods

The synthetic route for UPF 1035 involves the preparation of 5-Benzoyloxyisoquinolin-1(2H)-one. The compound is synthesized through a series of chemical reactions, including esterification and cyclization. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and protective measures such as inert gas packaging to maintain stability .

Chemical Reactions Analysis

UPF 1035 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert UPF 1035 into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UPF 1035 has a wide range of scientific research applications, including:

Mechanism of Action

UPF 1035 exerts its effects by selectively inhibiting PARP-2. It binds to the NAD+ binding site of PARP-2, preventing the enzyme from catalyzing the poly (ADP-ribosyl)ation of target proteins. This inhibition leads to increased apoptosis in hippocampal slices and provides neuroprotective effects in models of post-ischemic brain damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (1-oxo-5H-isoquinolin-5-yl) benzoate and related compounds:

Compound Name Molecular Formula Key Functional Groups Structural Features Applications
This compound C₁₆H₁₁NO₃ Oxo, ester, aromatic rings Isoquinoline fused ring with ketone; benzoate ester Pharmaceutical synthesis
1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate C₁₆H₁₂O₃ Oxo, ester, partially saturated ring Indene backbone with ketone; benzoate ester Organic synthesis intermediates
Methyl 2,4-dihydroxy-6-methyl benzoate C₉H₁₀O₄ Dihydroxy, methyl, ester Methyl-substituted dihydroxy benzoate Alpha-glucosidase inhibition
Benzoic acid C₇H₆O₂ Carboxylic acid Simple aromatic carboxylic acid Food preservation, pH control
Key Observations:
  • Isoquinoline vs. Indene Backbone: The isoquinoline system in the target compound provides a rigid, planar structure conducive to interactions with biological targets, whereas the partially saturated indene ring in 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate may enhance solubility .
  • Substituent Effects : Methyl and hydroxyl groups in methyl 2,4-dihydroxy-6-methyl benzoate significantly influence bioactivity, as seen in its role as an alpha-glucosidase inhibitor. In contrast, the ketone and ester groups in the target compound likely affect metabolic stability .

Physicochemical Properties

  • Compared to salicylic acid (pKa 3.0), the ester form’s lipophilicity may enhance membrane permeability but reduce aqueous solubility .
  • Biodegradation : Microbial degradation pathways (e.g., via Rhodococcus sp. CS-1) suggest that the benzoate ester group undergoes hydrolysis to benzoic acid before assimilation into carbon metabolism, similar to other benzoate derivatives .

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